molecular formula C12H14BrN3 B12615256 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-

Cat. No.: B12615256
M. Wt: 280.16 g/mol
InChI Key: WUEGBPDZAVDURG-SNVBAGLBSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- is a heterocyclic compound that belongs to the class of azaindoles. This compound is characterized by the presence of a bromine atom at the 5-position and a pyrrolidinylmethyl group at the 2-position. It is known for its significant biological activities and is widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- can be achieved through several synthetic routes. One common method involves the cyclization of 2-bromo-5-iodopyridine with a suitable base, followed by substitution at the N-1 position with a pyrrolidinylmethyl group . The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. Common reagents for these reactions include palladium catalysts and bases like triethylamine or sodium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This inhibition results in the induction of apoptosis and the reduction of tumor cell migration and invasion.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

5-bromo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H14BrN3/c13-9-4-8-5-11(16-12(8)15-7-9)6-10-2-1-3-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16)/t10-/m1/s1

InChI Key

WUEGBPDZAVDURG-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)CC2=CC3=CC(=CN=C3N2)Br

Canonical SMILES

C1CC(NC1)CC2=CC3=CC(=CN=C3N2)Br

Origin of Product

United States

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